Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate
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Description
Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate is a useful research compound. Its molecular formula is C25H42N2O4Si and its molecular weight is 462.706. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Drug Development
Research into N-tert-Butyl isoquine (GSK369796) showcases the application of related compounds in the development of new antimalarial drugs. This molecule, designed based on various considerations including chemical structure and pharmacokinetics, demonstrated excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This highlights the potential of using such compounds in creating effective antimalarial treatments (O’Neill et al., 2009).
Corrosion Inhibition
The compound tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) has been evaluated as a corrosion inhibitor for carbon steel in hydrochloric acid solution. Its effectiveness in protecting carbon steel surfaces from corrosion, as established through electrochemical measurements and surface analysis, indicates the utility of such compounds in industrial applications to prolong the lifespan of metal components (Faydy et al., 2019).
Synthetic Organic Chemistry
In synthetic organic chemistry, the versatility of similar compounds is demonstrated through their application in the efficient synthesis of functionalized dihydropyrimidinones and polyhydroquinolines. This research illustrates the use of tert-butyl dimethyl silyl (TBDMS) and tert-butyl diphenyl silyl (TBDPS) protecting groups in facilitating diverse organic transformations, highlighting the compound's role in enabling complex chemical syntheses (Guggilapu et al., 2016).
Medicinal Chemistry and Drug Synthesis
The structural fragment similar to "Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate" is present in various HIV protease inhibitors, showcasing its importance in the synthesis of drugs targeting HIV. By exploring different derivatives through alkylation reactions, researchers can develop new compounds with potential antiviral activities (Casper & Hitchcock, 2007).
Properties
IUPAC Name |
tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O4Si/c1-24(2,3)30-23(29)26-19-15-20(31-32(7,8)25(4,5)6)22(28)21(19)27-14-13-17-11-9-10-12-18(17)16-27/h9-12,19-22,28H,13-16H2,1-8H3,(H,26,29)/t19-,20+,21+,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAMPNVTZRIHLP-MLNNCEHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1N2CCC3=CC=CC=C3C2)O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]([C@H]1N2CCC3=CC=CC=C3C2)O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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